1,3-Dibromo-5-(3-bromophenoxy)benzene
Overview
Description
“1,3-Dibromo-5-(3-bromophenoxy)benzene” is a chemical compound with the molecular formula C12H7Br3O and a molecular weight of 406.89 g/mol1.
Synthesis Analysis
I couldn’t find specific information on the synthesis of “1,3-Dibromo-5-(3-bromophenoxy)benzene”. However, bromination is a common method for synthesizing dibromobenzenes2. The Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids is another method that could potentially be used3.Molecular Structure Analysis
The molecular structure of “1,3-Dibromo-5-(3-bromophenoxy)benzene” is not readily available. However, the structure of a similar compound, 1,3-dibromobenzene, is available and it consists of a benzene ring with bromine atoms at the 1 and 3 positions4.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1,3-Dibromo-5-(3-bromophenoxy)benzene”. However, bromobenzenes are generally reactive towards electrophilic aromatic substitution2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dibromo-5-(3-bromophenoxy)benzene” are not readily available. However, bromobenzenes are generally nonpolar and immiscible with water5.Scientific Research Applications
Brominated Flame Retardants
Brominated flame retardants (BFRs) are widely used in various materials to enhance their fire resistance. 1,3-Dibromo-5-(3-bromophenoxy)benzene could theoretically contribute to this domain due to its brominated structure. A critical review on novel brominated flame retardants (NBFRs) highlights their occurrence in indoor air, dust, consumer goods, and food, emphasizing the need for research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This suggests that compounds like 1,3-Dibromo-5-(3-bromophenoxy)benzene might be of interest for their applications in materials science and their environmental impact.
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide is a molecule with relevance in supramolecular chemistry, indicating that brominated benzene derivatives could also have potential applications in this field. These compounds are valuable for their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, driving applications ranging from nanotechnology to biomedical applications (Cantekin, de Greef, & Palmans, 2012). This aspect might hint at the utility of brominated benzene derivatives in creating new materials with specific structural or functional properties.
Environmental Impact and Toxicology
The environmental impact and toxicology of brominated compounds, especially those related to flame retardants, are critical areas of research. Studies on 2,4,6-tribromophenol, a brominated phenol, cover its occurrence in the environment and its toxic effects, highlighting the compound's ubiquity and the need for more research on its health and ecological impacts (Koch & Sures, 2018). Although not directly related to 1,3-Dibromo-5-(3-bromophenoxy)benzene, this study underscores the importance of understanding the environmental fate and potential health risks associated with brominated aromatic compounds.
Safety And Hazards
The safety and hazards of “1,3-Dibromo-5-(3-bromophenoxy)benzene” are not readily available. However, bromobenzenes can be harmful if swallowed and may cause skin and eye irritation6.
Future Directions
I couldn’t find specific information on the future directions of “1,3-Dibromo-5-(3-bromophenoxy)benzene”. However, bromobenzenes are commonly used in organic synthesis, so research in this area is ongoing7.
Please note that this information is based on the data available and may not be fully accurate or complete. For a comprehensive analysis, please consult a chemistry professional or academic database.
properties
IUPAC Name |
1,3-dibromo-5-(3-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-11(5-8)16-12-6-9(14)4-10(15)7-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPJLVONRTECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583560 | |
Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(3-bromophenoxy)benzene | |
CAS RN |
147217-79-6 | |
Record name | 3,3',5-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ5QD2RX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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